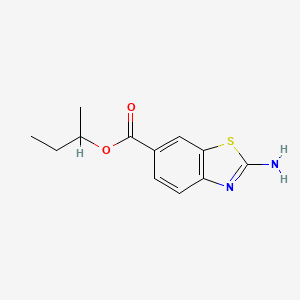

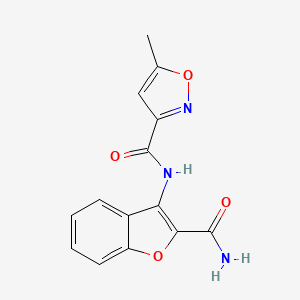

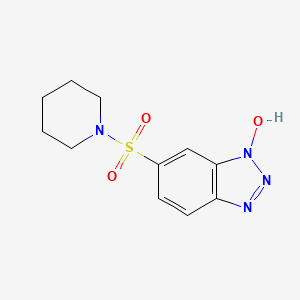

N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, also known as known as LY2603618, is a small molecule inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and regulates cell cycle checkpoints, DNA repair, and apoptosis. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Antitumor Applications

- A study by Stevens et al. (1984) discusses the synthesis of compounds similar to N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, which have shown curative activity against leukemia and may act as prodrugs for anticancer agents (Stevens et al., 1984).

Antihypertensive Properties

- Research by Carini et al. (1991) details a series of compounds structurally related to N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, demonstrating potent antihypertensive effects upon oral administration (Carini et al., 1991).

Diuretic Activity

- Yar and Ansari (2009) synthesized compounds including N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide derivatives, which were found to have significant diuretic activity (Yar & Ansari, 2009).

Catalysis in Organic Synthesis

- Pasunooti et al. (2015) used derivatives of N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide as bidentate auxiliaries for palladium-catalyzed C(sp3)-H bond activation, leading to the formation of various non-natural amino acids (Pasunooti et al., 2015).

Identification and Characterization in Research Chemicals

- A study by McLaughlin et al. (2016) presents the identification and extensive analytical characterization of a compound related to N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, emphasizing the importance of accurate labeling in research chemicals (McLaughlin et al., 2016).

Inhibitor Design for PARP-1

- Research by Lee et al. (2012) found that benzofuran-7-carboxamide, a scaffold structurally related to N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, acts as a novel inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), important for drug development (Lee et al., 2012).

Nanoparticle Carrier Systems for Agricultural Applications

- A study by Campos et al. (2015) on solid lipid nanoparticles, including derivatives of N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide, demonstrated their utility as carrier systems in agriculture, highlighting controlled release and reduced toxicity (Campos et al., 2015).

Antimicrobial Properties

- A study by Palkar et al. (2017) synthesized derivatives of N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide that showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-7-6-9(17-21-7)14(19)16-11-8-4-2-3-5-10(8)20-12(11)13(15)18/h2-6H,1H3,(H2,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOZFFUEICTZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylbenzofuran-3-yl)-5-methylisoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)

![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)

![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)